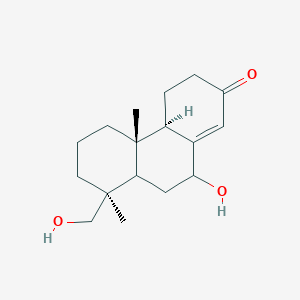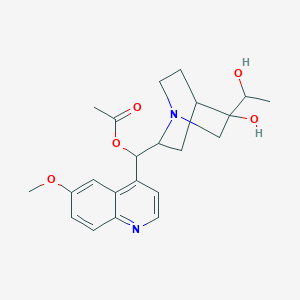
11-dehydro Thromboxane B2 Quant-PAK
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The 11-dehydro thromboxane B2 (11-dehydro TXB2) Quant-PAK has been designed for the convenient, precise quantification of 11-dehydro TXB2 by GC- or LC-MS. It includes a 50 µg vial of 11-dehydro TXB2-d4 and a precisely weighed vial of unlabeled 11-dehydro TXB2, with the precise weight (2-4 mg) indicated on the vial. This unlabeled 11-dehydro TXB2 can be used to quantify the 11-dehydro TXB2-d4 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Aplicaciones Científicas De Investigación
1. Immunoaffinity Purification and Radioimmunoassay
11-Dehydro thromboxane B2 (11-dehydro-TXB2) has been recognized as a reliable indicator of thromboxane A2 formation in vivo. A method involving immunoaffinity purification followed by radioimmunoassay was developed to analyze this compound in human urine and plasma. The process includes the use of monoclonal anti-11-dehydro-thromboxane B2 antibody and achieves a recovery rate of over 90% (Hayashi et al., 1990).
2. Tandem Mass Spectrometry
11-Dehydrothromboxane B2, a major enzymatic metabolite of thromboxane B2, reflects the release of thromboxane A2 in human blood circulation. Its analysis in plasma and urine was performed using tandem mass spectrometry, offering high selectivity and facilitating sample purification (Schweer et al., 1987).
3. Enzyme Characterization and Radioimmunoassay
Research on the enzymatic oxidation of thromboxane B2 at C-11 led to the purification and characterization of an NAD(+)-dependent dehydrogenase from porcine liver. A radioimmunoassay for 11-dehydro-thromboxane B2 assisted in enzyme assay and characterization, contributing to understanding its substrate specificity and enzyme structure (Wu et al., 1990).
4. Enzyme Immunoassay Optimization
An enzyme immunoassay for 11-dehydro-thromboxane B2 was optimized, which is crucial for assessing platelet activity in vivo. This method involves a one-step solid-phase extraction and enzyme immunoassay, improving the reproducibility and sensitivity of the assay (Perneby et al., 1999).
5. Predictive Biomarker for Cardiovascular Events
Urinary 11‐dehydro‐TXB2 has been evaluated as a potential predictive biomarker for major adverse cardiovascular events in patients with acute myocardial infarction. This part of the LTIMI study demonstrated the relationship between 11‐dehydro‐TXB2 levels and cardiovascular events, emphasizing its prognostic significance (Szczeklik et al., 2016).
6. Index of Thromboxane Production
The measurement of 11-dehydro-thromboxane B2 in plasma and urine has been suggested as a reliable index of systemic thromboxane A2 activity. This application is crucial in both clinical and research settings for understanding thromboxane biosynthesis and its implications (Wilson, 1995).
Propiedades
Origen del producto |
United States |
|---|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4R,5S)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]azanium;chloride](/img/structure/B1151981.png)

